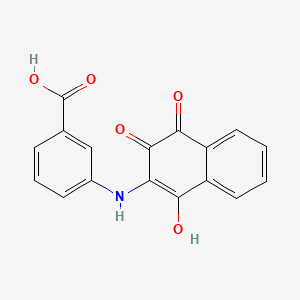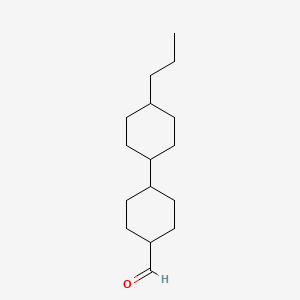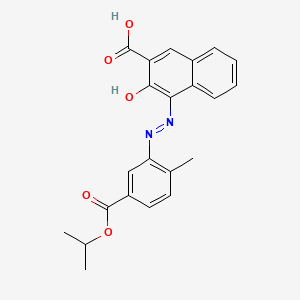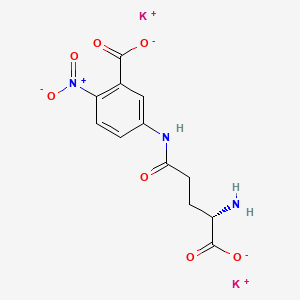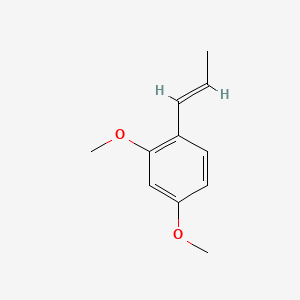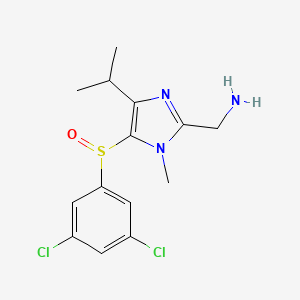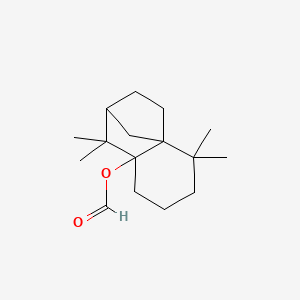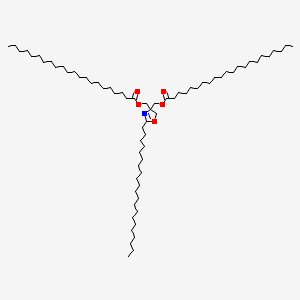
(1alpha,2alpha,(E),4alpha)-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1alpha,2alpha,(E),4alpha)-3-(3,3-Dimethylbicyclo(221)hept-2-yl)acrylic acid is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1alpha,2alpha,(E),4alpha)-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core followed by the introduction of the acrylic acid moiety. Common reagents used in the synthesis include strong bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: In chemistry, (1alpha,2alpha,(E),4alpha)-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. Its ability to modulate biological pathways suggests it could be developed into a drug candidate for treating various diseases.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
作用機序
The mechanism by which (1alpha,2alpha,(E),4alpha)-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound may act by binding to enzymes or receptors, altering their activity and thereby influencing metabolic processes.
類似化合物との比較
- (1alpha,2alpha,(E),4alpha)-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)propionic acid
- (1alpha,2alpha,(E),4alpha)-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)butyric acid
Comparison: Compared to these similar compounds, (1alpha,2alpha,(E),4alpha)-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts distinct chemical reactivity and biological activity. This structural difference can influence its interactions with biological targets and its overall efficacy in various applications.
特性
CAS番号 |
66879-75-2 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC名 |
(E)-3-[(1R,2R,4S)-3,3-dimethyl-2-bicyclo[2.2.1]heptanyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H18O2/c1-12(2)9-4-3-8(7-9)10(12)5-6-11(13)14/h5-6,8-10H,3-4,7H2,1-2H3,(H,13,14)/b6-5+/t8-,9+,10+/m1/s1 |
InChIキー |
XSLQITRSSLYXKT-LIPBTSLVSA-N |
異性体SMILES |
CC1([C@H]2CC[C@H](C2)[C@@H]1/C=C/C(=O)O)C |
正規SMILES |
CC1(C2CCC(C2)C1C=CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




